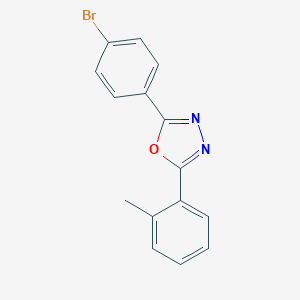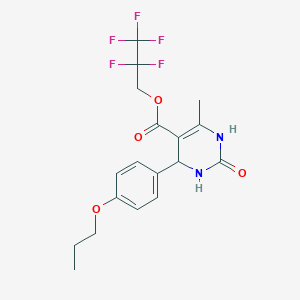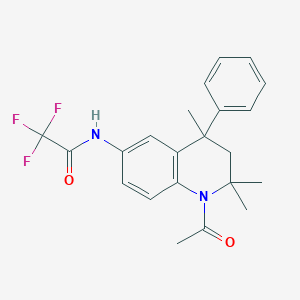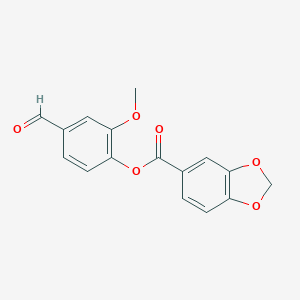
2-(4-Bromophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is an organobromine compound.
Scientific Research Applications
Antimicrobial and Hemolytic Activity : A study by (Gul et al., 2017) investigated 2,5-Disubstituted 1,3,4-oxadiazole compounds, similar to 2-(4-Bromophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole, for their antimicrobial and hemolytic activities. The compounds showed variable activities against selected microbial species, with some displaying significant potential.
Spectral Properties : Research by (Yu et al., 2006) focused on the synthesis of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives and their spectral properties. These compounds displayed specific UV absorption and photoluminescent properties, influenced by the aryl groups.
Corrosion, Biocorrosion, and Scaling Controls : A study by (Rochdi et al., 2014) explored the inhibitive properties of 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole on corrosion, biocorrosion, and scaling in brass within a simulated cooling water system. The study showed that oxadiazole inhibited both cathodic and anodic reactions.
Electrochemical Properties : Research by (Kudelko et al., 2015) on symmetrically-substituted hybrids derived from 2,5-bis(4- bromophenyl)-1,3,4-oxadiazole showed their electrochemical properties. These compounds were synthesized under Suzuki cross-coupling reaction conditions and had notable absorption and emission spectra.
Crystal Structures Characterization : A study by (Jiang et al., 2014) synthesized and characterized two heterocyclic compounds, including a derivative of 2-(4-bromophenyl)-1,3,4-oxadiazole. The study provided insights into their molecular structure and crystal packing.
Antimicrobial Studies : Research by (Mayekar et al., 2010) focused on the synthesis of new 1,3,4-oxadiazole derivatives with bromonaphthalene moiety and their antimicrobial activities. Some compounds showed significant activity against various microbial strains.
Biological Properties : A study by (Husain & Ajmal, 2009) synthesized novel 1,3,4-oxadiazole derivatives for their anti-inflammatory and analgesic properties. Some compounds exhibited significant biological activities with reduced side effects.
Antibacterial Activities : Research by (Shu-jun, 2006) on 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole showed good bacteriostatic effects on various bacterial species, highlighting its potential as a new antibacterial agent.
properties
Molecular Formula |
C15H11BrN2O |
|---|---|
Molecular Weight |
315.16g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11BrN2O/c1-10-4-2-3-5-13(10)15-18-17-14(19-15)11-6-8-12(16)9-7-11/h2-9H,1H3 |
InChI Key |
BJDAQLQUKDJIGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,6-dimethylphenyl)imino]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B400009.png)
![4-{[(4-Amino-3-chlorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B400010.png)
![Dimethyl 2-[2,2,6-trimethyl-1-(4-methylbenzoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B400012.png)


![N-[1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B400017.png)

![N-[3-nitro-5-(2-methylphenoxy)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B400020.png)

![2-Chloro-6-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400024.png)
![1,8-Dibromo-17-(4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B400027.png)

![4-({[2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B400030.png)
![Ethyl 2-[(1-adamantylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B400032.png)